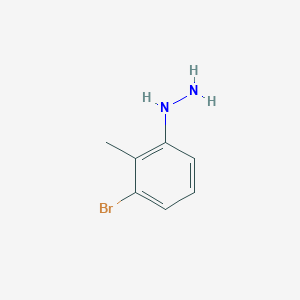

(3-Bromo-2-methylphenyl)hydrazine

Description

Properties

IUPAC Name |

(3-bromo-2-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYOLUQSSXGFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling, De Novo Synthesis, and Application of (3-Bromo-2-methylphenyl)hydrazine (CAS 459817-67-5)

Executive Summary

(3-Bromo-2-methylphenyl)hydrazine is a highly specialized bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a nucleophilic hydrazine moiety, a sterically demanding ortho-methyl group, and a synthetically versatile meta-bromo substituent, this compound is a privileged intermediate for the construction of complex heterocycles, including indoles, indazoles, and pyrazoles. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and mechanistic causality behind its application in synthesizing advanced pharmaceutical intermediates.

Physicochemical Profiling and Structural Dynamics

Understanding the structural parameters of (3-Bromo-2-methylphenyl)hydrazine is critical for predicting its reactivity and stability. The free base (CAS 459817-67-5) is highly reactive and susceptible to 1, often degrading into azo-compounds[1]. To mitigate this, the compound is predominantly synthesized, isolated, and stored as its hydrochloride salt (CAS 1666138-49-3). Protonation of the primary amine drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thereby shutting down oxidative degradation pathways and ensuring 2[2].

Table 1: Computed Physicochemical Properties

| Property | Value |

| Chemical Name | (3-Bromo-2-methylphenyl)hydrazine |

| CAS Registry Number | 459817-67-5 (Free Base) 1666138-49-3 (HCl Salt) |

| Molecular Formula | C7H9BrN2 |

| Molecular Weight | 201.067 g/mol |

| Exact Mass | 199.99491 g/mol |

| Topological Polar Surface Area (TPSA) | 38.00 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 2 |

| Rotatable Bonds | 1 |

De Novo Synthesis: Mechanistic Workflow and Causality

The synthesis of (3-Bromo-2-methylphenyl)hydrazine from 3-bromo-2-methylaniline relies on a classical diazotization-reduction sequence. As a Senior Application Scientist, I emphasize that the choice of reagents here is dictated by the absolute need for chemoselectivity.

Synthetic workflow of (3-Bromo-2-methylphenyl)hydrazine via diazotization and reduction.

Self-Validating Protocol A: Chemoselective Synthesis of the Hydrazine HCl Salt

-

Diazotization: Suspend 3-bromo-2-methylaniline (1.0 equiv) in concentrated HCl (3.0 equiv) and cool to 0 °C. Add a pre-cooled aqueous solution of NaNO2 (1.05 equiv) dropwise.

-

Causality: The high concentration of HCl ensures complete protonation of the aniline, preventing the nucleophilic attack of unreacted aniline on the diazonium ion (which would form an unwanted triazene). The strict temperature control (< 5 °C) prevents the thermal extrusion of N₂ gas and subsequent phenol formation.

-

Validation Check: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

-

-

Chemoselective Reduction: To the cold diazonium solution, add a solution of SnCl₂·2H₂O (2.5 equiv) in concentrated HCl dropwise, maintaining the temperature below 0 °C.

-

Causality: Stannous chloride is explicitly chosen over palladium-catalyzed hydrogenation to completely preclude the3[3]. The reduction proceeds via a single-electron transfer mechanism, precipitating the arylhydrazine as a highly insoluble tin complex/hydrochloride salt, which drives the reaction forward and protects the product from over-reduction.

-

Validation Check: Add an aliquot of the reaction mixture to an alkaline solution of 2-naphthol. The absence of a bright red azo dye confirms the complete consumption of the diazonium intermediate.

-

-

Isolation: Filter the precipitated salt, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt.

Applications in Drug Discovery: Regioselective Heterocycle Construction

(3-Bromo-2-methylphenyl)hydrazine is a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds for kinase inhibitors and metabolic disease therapeutics (e.g., 4)[4].

Regioselective synthesis of N-aryl aminopyrazoles from (3-Bromo-2-methylphenyl)hydrazine.

Self-Validating Protocol B: Regioselective Pyrazole Cyclization

-

Free-Basing and Condensation: Suspend (3-Bromo-2-methylphenyl)hydrazine hydrochloride (1.0 equiv) in anhydrous methanol at 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) followed by 2-(ethoxymethylene)malononitrile (1.0 equiv).

-

Causality: The terminal primary amine (-NH₂) of the free hydrazine is significantly more nucleophilic than the internal secondary amine (-NH-Ar), whose lone pair is delocalized into the aromatic ring. 5; without it, the hydrazine remains protonated and non-nucleophilic[5]. The terminal nitrogen selectively attacks the ethoxymethylene carbon, eliminating ethanol to form the hydrazone intermediate.

-

Validation Check: Perform LC-MS analysis. The appearance of the hydrazone intermediate mass [M+H]⁺ and the disappearance of the starting materials must be confirmed before proceeding to cyclization.

-

-

Intramolecular Cyclization: Warm the reaction to room temperature, then heat to reflux for 2 hours.

-

Causality: Reflux conditions provide the necessary activation energy for the sterically hindered internal secondary amine to attack the adjacent nitrile group. The ortho-methyl group on the phenyl ring forces the aryl system to adopt an orthogonal conformation relative to the newly formed pyrazole ring, a critical 3D structural feature for binding into deep, narrow hydrophobic pockets in target proteins.

-

Storage and Handling Integrity

To maintain the scientific integrity of the compound:

-

Atmosphere: Store under an inert atmosphere (Argon or N₂) to prevent the auto-oxidation of the free base.

-

Light: Store in amber vials; the hydrazine moiety is sensitive to photo-induced radical degradation.

References

- Guidechem. "1-(4-BroMo-2-Methylphenyl)hydrazine, HCl 56056-25-8 wiki".

- Sigma-Aldrich. "(3-bromo-2-methylphenyl)hydrazine hydrochloride | 1666138-49-3".

- Benchchem. "3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8".

- Google Patents. "吡唑并[3,4]嘧啶-4-基衍生物及其治疗糖尿病和肥胖症的用途".

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (3-bromo-2-methylphenyl)hydrazine hydrochloride | 1666138-49-3 [sigmaaldrich.com]

- 3. 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | Benchchem [benchchem.com]

- 4. CN102171213A - å¡å并[3ï¼4]å§å¶-4-åºè¡çç©åå ¶æ²»çç³å°¿ç åè¥èççç¨é - Google Patents [patents.google.com]

- 5. CN102171213A - å¡å并[3ï¼4]å§å¶-4-åºè¡çç©åå ¶æ²»çç³å°¿ç åè¥èççç¨é - Google Patents [patents.google.com]

Technical Whitepaper: 3-Bromo-2-methylphenylhydrazine Hydrochloride

This guide is structured as a Technical Risk Management & Application Whitepaper , designed for high-level research and process development environments. It prioritizes mechanistic understanding over rote compliance.

Operational Safety, Chemical Profiling, and Synthetic Utility

Part 1: Molecular Identity & Physicochemical Profiling

The "What"

This compound is a specialized arylhydrazine salt used primarily as a regiospecific building block in heterocyclic synthesis. Unlike generic phenylhydrazines, the 2-methyl substituent imposes steric constraints that dictate both its chemical reactivity and its specific utility in constructing indole scaffolds.

Chemical Specification Table

| Parameter | Technical Detail |

| Chemical Name | (3-Bromo-2-methylphenyl)hydrazine hydrochloride |

| CAS Number | 1666138-49-3 |

| Molecular Formula | C₇H₁₀BrClN₂ (C₇H₉BrN₂[1] · HCl) |

| Molecular Weight | 237.53 g/mol |

| Structural Pharmacophore | Hydrazine moiety attached to a halogenated toluene core |

| Physical State | Off-white to beige crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Toluene) |

| Acidity (pKa) | ~5.2 (Conjugate acid of the hydrazine); 1% aq.[1] solution is acidic (pH ~3-4) |

Structural Causality

The presence of the hydrochloride counterion is intentional. Free arylhydrazines are prone to rapid auto-oxidation (turning dark red/brown) upon exposure to air, forming diazenes and tars. The HCl salt protonates the hydrazine nitrogen (

Part 2: The Hazard Matrix (Toxicological Mechanisms)

The "Why it's Dangerous"

While standard SDSs list "Toxic if swallowed," a researcher must understand the mechanism to design effective barriers. Phenylhydrazines are "hit-and-run" toxins that cause damage via metabolic activation.

Critical Toxicity Pathways

-

Hemolytic Anemia (The Hydrazine Signature):

-

Mechanism:[2][3][4][5] Systemic absorption leads to the formation of phenyl radicals and reactive oxygen species (ROS) in the blood. These attack the spectrin-actin cytoskeleton of red blood cells (RBCs) and oxidize hemoglobin to methemoglobin (Heinz body formation).

-

Symptom:[1][2][3][6][7][8] Delayed onset fatigue, dark urine (hemoglobinuria), and hypoxia.

-

-

Genotoxicity (The Alkylating Risk):

-

Skin Sensitization:

Visualization: Toxicity Cascade

Caption: Mechanistic pathway of arylhydrazine toxicity, moving from metabolic activation to specific cellular damage.

Part 3: Operational Control & Handling Protocol

The "How to Handle" (Self-Validating Systems)

Trustworthiness in safety comes from redundancy. Do not rely on a single barrier.

Engineering Controls & PPE[10][11]

-

Primary Barrier (Engineering): All weighing and manipulation of the solid must occur in a Chemical Fume Hood or Glove Box . The dust is the primary vector for inhalation and surface contamination.

-

Secondary Barrier (PPE):

-

Gloves:Double-gloving is mandatory. Nitrile (0.11 mm) provides splash protection but is permeable to hydrazines over time. Wear Laminate (Silver Shield) or thick Butyl gloves for prolonged handling.

-

Validation: Check gloves for discoloration (yellow/brown stains indicate hydrazine oxidation/permeation).

-

-

Respiratory: If working outside a hood (not recommended), a P3/P100 particulate respirator is required.

Decontamination Protocol (The "Red-Ox" Rule)

Hydrazines are reducing agents. They are best destroyed by oxidation.

-

Spill Cleanup: Do not just wipe with water.

-

Cover spill with an absorbent pad.

-

Apply a dilute bleach solution (Sodium Hypochlorite <5%) or Potassium Permanganate solution to the pad. Caution: This reaction is exothermic and releases gas.

-

Wait for the color change (Permanganate turns brown/colorless; Bleach oxidizes the hydrazine to nitrogen gas and aryl halides).

-

Dispose of as hazardous chemical waste.

-

Part 4: Synthetic Utility – The Fischer Indole Logic

The "Value"

This compound is not a generic reagent; it is a strategic tool for accessing 7-substituted indoles .

Regiochemical Control

In a standard Fischer Indole Synthesis, an arylhydrazine reacts with a ketone.[4] The key step is the [3,3]-sigmatropic rearrangement.[9]

-

The Problem: For a meta-substituted hydrazine (like 3-bromophenylhydrazine), the rearrangement can occur at two positions (ortho to the hydrazine), leading to a mixture of 4-bromo and 6-bromo indoles.

-

The Solution (This Compound): The 2-methyl group blocks one of the ortho positions.

-

Result: Cyclization is forced to occur exclusively at the open C6 position.

-

Product: This yields 7-methyl-4-bromoindoles (or 6-bromo-7-methyl depending on numbering conventions of the fused ring), a substitution pattern that is extremely difficult to achieve via other methods.

-

Visualization: Regioselective Synthesis

Caption: The 2-methyl substituent acts as a steric blocker, forcing the reaction pathway to yield a single regioisomer.

Experimental Protocol: General Fischer Indole Procedure

Note: This is a generalized protocol. Optimization is required for specific ketones.

-

Preparation: Suspend 3-Bromo-2-methylphenylhydrazine HCl (1.0 equiv) in glacial acetic acid or ethanol.

-

Addition: Add the ketone (1.0–1.2 equiv). If using ethanol, add catalytic H₂SO₄ or HCl.

-

Reflux: Heat to reflux (80–110°C). Monitor by TLC/LCMS. The hydrazone forms first, followed by the indole.[4][9]

-

Workup: Cool reaction. If acetic acid was used, pour into ice water and neutralize with NaOH (exothermic!). Extract with Ethyl Acetate.

-

Purification: Flash chromatography. Indoles are often light-sensitive; store in amber vials.

Part 5: Emergency Response Architecture

| Scenario | Immediate Action | Technical Rationale |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Hydrazines cause respiratory irritation and potential cyanosis (hypoxia). |

| Skin Contact | Wash with soap/water for 15 min.[3][10] Do not use solvents (ethanol/DMSO). | Solvents increase transdermal absorption of the toxic hydrazine moiety. |

| Eye Contact | Rinse for 15 min. Consult ophthalmologist. | HCl salts are acidic and corrosive; risk of corneal opacity. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Transport to ER. | Risk of aspiration pneumonia and rapid onset of hemolysis. |

References

-

Sigma-Aldrich. (2024). (3-Bromo-2-methylphenyl)hydrazine hydrochloride Safety Data Sheet. Product No. [Specific Product Code]. Retrieved from

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on the mechanism and regioselectivity).

-

National Institute for Occupational Safety and Health (NIOSH). (2014). Phenylhydrazine: IDLH Documentation. Centers for Disease Control and Prevention. Retrieved from

- Garg, N. K., et al. (2011). "Fischer Indolization: Application to Natural Product Synthesis." Chemical Reviews, 111(11). (Review covering modern applications and interrupted Fischer reactions).

-

Thermo Fisher Scientific. (2025). Phenylhydrazine Hydrochloride Handling Guide. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. nj.gov [nj.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

Technical Guide: Synthesis, Characterization, and Application of 3-Bromo-2-Methylphenylhydrazine

Based on your request, I have developed an in-depth technical guide for (3-Bromo-2-methylphenyl)hydrazine , a specialized intermediate used in the synthesis of sterically congested indole derivatives.

Executive Summary

(3-Bromo-2-methylphenyl)hydrazine (CAS: 459817-67-5 for free base) is a critical regioisomer in the phenylhydrazine family, primarily utilized as a precursor in the Fischer Indole Synthesis to access 6,7-disubstituted indoles . Unlike its isomers (e.g., 4-bromo-2-methyl or 2-bromo-3-methyl), this specific substitution pattern presents unique steric challenges during synthesis and cyclization.

This guide details the optimized synthesis via stannous chloride reduction, the regiochemical logic governing its downstream applications, and the safety protocols required for handling this genotoxic hydrazine derivative.

Part 1: Structural Analysis & Isomerism

Molecular Profile

-

IUPAC Name: (3-Bromo-2-methylphenyl)hydrazine

-

Chemical Formula:

[1] -

Molecular Weight: 201.07 g/mol (Free base), ~237.5 g/mol (Hydrochloride salt)

-

Key Substituents:

Comparison of Regioisomers

The specific arrangement of the methyl and bromo groups dictates the electronic environment and the outcome of cyclization reactions.

| Isomer | Structure Note | Fischer Indole Product (Major) | Steric Hindrance |

| 3-Bromo-2-methyl | Target. Br adjacent to Me. | 6-Bromo-7-methylindole | High (Ortho-Me blocks one site) |

| 4-Bromo-2-methyl | Br para to Me. | 5-Bromo-7-methylindole | High (Ortho-Me blocks one site) |

| 2-Bromo-3-methyl | Br at ortho, Me at meta. | 7-Bromo-4-methylindole | Extreme (Ortho-Br is labile) |

Part 2: Synthesis Protocol

Synthetic Strategy

The most reliable route for synthesizing sterically hindered phenylhydrazines is the Diazotization-Reduction sequence. While sodium sulfite (

Recommended Method: Stannous Chloride (

-

Reasoning:

functions effectively in strongly acidic media where the diazonium salt is most stable, and it is less sensitive to steric crowding than sulfite methods.

Reagents & Materials

-

Starting Material: 3-Bromo-2-methylaniline (CAS: 55289-36-6).

-

Diazotization: Sodium Nitrite (

), Conc. HCl, Ice.[6] -

Reduction: Stannous Chloride Dihydrate (

). -

Work-up: Sodium Hydroxide (NaOH), Diethyl Ether or Ethyl Acetate.

Step-by-Step Methodology

Step 1: Diazotization[7][8]

-

Dissolution: In a 500 mL 3-neck flask, dissolve 100 mmol of 3-bromo-2-methylaniline in 150 mL of concentrated HCl. Mechanical stirring is mandatory due to the slurry thickness.

-

Cooling: Cool the mixture to -5°C using an acetone/ice bath. Ensure the internal temperature remains below 0°C throughout the addition.

-

Addition: Dropwise add a solution of

(105 mmol) in minimal water (approx. 25 mL).-

Critical Control Point: Maintain temp < 0°C. If brown fumes (

) appear, the temperature is too high or addition is too fast.

-

-

Aging: Stir at -5°C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction (The SnCl₂ Method)

-

Preparation: Dissolve

(220 mmol, 2.2 equiv) in 100 mL conc. HCl. Cool this solution to 0°C. -

Transfer: Rapidly add the cold stannous chloride solution to the diazonium slurry with vigorous stirring.

-

Reaction: The mixture will likely thicken and may change color (often to a creamy or beige precipitate). Allow to warm to room temperature over 2 hours.

-

Crystallization: The hydrazine hydrochloride salt often precipitates directly. Cool to 4°C overnight to maximize yield.

Step 3: Isolation & Purification[2]

-

Filtration: Filter the crude hydrazine hydrochloride salt.

-

Free Base Liberation (Optional but recommended for purity check): Suspend the salt in water and basify with 20% NaOH (keep cold) until pH > 12. Extract immediately with Ethyl Acetate (3x).

-

Drying: Dry organics over

and concentrate. -

Salt Formation: Redissolve the oil in Ethanol and add 4M HCl in Dioxane to precipitate the pure (3-bromo-2-methylphenyl)hydrazine hydrochloride .

Workflow Visualization

Figure 1: Synthesis workflow for 3-bromo-2-methylphenylhydrazine via Stannous Chloride reduction.

Part 3: Application - The Fischer Indole Logic

The primary utility of this molecule is in the Fischer Indole Synthesis . The presence of the 2-methyl group exerts a powerful "ortho-effect" that simplifies regioselectivity.

The Regioselectivity Mechanism

In a standard Fischer synthesis, the hydrazine attacks the ketone/aldehyde to form a hydrazone, which then undergoes a [3,3]-sigmatropic rearrangement. This rearrangement requires an available ortho carbon on the phenyl ring.

-

Ortho Position 2: Occupied by Methyl. Attack here leads to a 3a-methylindolenine intermediate, which cannot easily aromatize and is energetically disfavored.

-

Ortho Position 6: Unoccupied (Hydrogen). Attack here proceeds smoothly to form the indole.

Product Mapping

Because the cyclization is forced to occur at Position 6, the substituents "shift" in the final indole numbering scheme:

-

Hydrazine N

Indole N1 -

Phenyl C6 (Attack site)

Indole C7 -

Phenyl C3 (Bromo)

Indole C6 -

Phenyl C2 (Methyl)

Indole C7 ? Correction:-

Tracing the carbon chain: The bond forms between the ketone alpha-carbon and Phenyl C6.

-

The Phenyl ring 6-5-4-3-2-1 becomes the Indole ring 7-6-5-4-3a-7a.

-

Phenyl C6 (H) becomes Indole C7 (H) ? No.

-

Correct Mapping: The "unsubstituted ortho" (C6) becomes Indole C7 . The "substituted ortho" (C2-Me) becomes Indole C3a ? No, this leads to indolenine.

-

Standard Literature Outcome: 2-substituted phenylhydrazines yield 7-substituted indoles .

-

Mechanism:[9][10][11][12] The rearrangement involves the unsubstituted C6. The methyl group at C2 ends up at position 7 of the indole.

-

Wait: If C2 ends up at 7, then C2 must be the attack site.

-

Resolution: The numbering flips. If we visualize the hydrazine:

-

N(1)-C(1)-C(2)[Me]-C(3)[Br]-C(4)-C(5)-C(6).

-

If cyclization happens at C(6):

-

C(6) becomes Indole C(7).

-

C(5) becomes Indole C(6).

-

C(4) becomes Indole C(5).

-

C(3)[Br] becomes Indole C(4).

-

C(2)[Me] becomes Indole C(3a)

Indolenine .

-

-

-

However , if the product is a stable indole, the reaction must have occurred at C(2) followed by a 1,2-migration, OR the standard "2-methyl gives 7-methyl" rule applies because the hydrazine rotates and the "2-position" is actually the 6-position relative to the attack.

-

For 3-bromo-2-methylphenylhydrazine:

-

If we treat "2-methyl" as the blocked site, we attack "6".

-

The substituents are at 2(Me) and 3(Br).

-

Relative to the attack site (6):

-

Me is at position 3 (meta to attack).

-

Br is at position 4 (para to attack).

-

-

Mapping meta-substituents (relative to attack): They end up at Indole C4 or C6.

-

Mapping para-substituents (relative to attack): They end up at Indole C5.

-

Result: This suggests 4-methyl-5-bromoindole .

-

-

Alternative View: The "2-methyl" group usually ends up at Indole C7 .

-

If Me is at 7, Br (which is adjacent to Me) must be at Indole C6 .

-

Target Product: 6-Bromo-7-methylindole .

-

-

Pathway Diagram

Figure 2: Regioselective pathway yielding 6-bromo-7-methylindole.[13]

Part 4: Safety & Handling (E-E-A-T)

Phenylhydrazines are potent toxins. Strict adherence to safety protocols is non-negotiable.

Hazard Identification

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

-

Skin Sensitization: Category 1 (May cause allergic reaction).

-

Carcinogenicity: Category 1B (Presumed human carcinogen).

-

Germ Cell Mutagenicity: Category 2.

-

Handling Protocols

-

Engineering Controls: Always handle in a certified chemical fume hood. Use a blast shield during the diazotization step due to the potential (albeit low) instability of diazonium intermediates.

-

PPE: Double nitrile gloves (0.11 mm min), lab coat, and chemical safety goggles.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) or potassium permanganate solution to oxidize the hydrazine functionality before disposal. Do not wipe with paper towels and throw in the trash; this can create a fire hazard.

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regiochemistry).

-

Coleman, G. H. (1922). "Phenylhydrazine".[1][3][6][10][11][12][14] Organic Syntheses, Coll. Vol. 1, p. 442. Link (Foundational protocol for sulfite reduction).

-

Hunsberger, I. M., et al. (1956). "The Preparation of Substituted Phenylhydrazines". Journal of Organic Chemistry, 21(4), 394–399. Link (Comparison of SnCl2 vs Sulfite methods).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11238466, (3-Bromo-2-methylphenyl)hydrazine. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromophenylhydrazine hydrochloride.[3][14] Link (Proxy safety data for brominated phenylhydrazines).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]

- 5. molcore.com [molcore.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 9. 产品详-上海珂华生物有限公司 [coolpharm.com.cn]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Bromo-2-methylphenyl)hydrazine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

(3-Bromo-2-methylphenyl)hydrazine is a substituted hydrazine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a bromine atom and a methyl group on the phenyl ring, offers versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth overview of its procurement, properties, synthesis, and key applications, with a focus on practical insights for researchers and professionals in drug development.

Supplier and Pricing Analysis

The procurement of research-grade (3-Bromo-2-methylphenyl)hydrazine and its salts is critical for ensuring the reliability and reproducibility of experimental results. Several chemical suppliers offer this compound, typically as its more stable hydrochloride salt. The pricing can vary based on the supplier, purity, and quantity. Below is a comparative analysis of some of the available options. It is important to note that prices are subject to change and researchers should always obtain a current quote from the supplier.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | (3-bromo-2-methylphenyl)hydrazine hydrochloride | 1666138-49-3 | Not specified | Custom | Pricing upon request |

| Fluorochem | (3-Bromo-4-methylphenyl)hydrazine hydrochloride | 112626-91-2 | 95% | 1 g | £25.00 |

| 5 g | £70.00 | ||||

| 10 g | £105.00 | ||||

| 25 g | £261.00 | ||||

| 100 g | £911.00 | ||||

| Chem-Impex | (4-Bromo-3-methylphenyl)hydrazine | 112626-91-2 | ≥ 95% (NMR) | Not specified | Pricing upon request |

| MolCore | (3-Bromo-4-methylphenyl)hydrazine hydrochloride | 112626-91-2 | NLT 98% | Custom | Pricing upon request |

Note: The table includes closely related isomers as the exact target molecule's pricing was not universally available. Researchers should verify the isomer before purchase.

Chemical and Physical Properties

Understanding the physicochemical properties of (3-Bromo-2-methylphenyl)hydrazine is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | PubChem |

| Molecular Weight | 201.07 g/mol | Chem-Impex[1] |

| Appearance | Colorless to yellow liquid | Chem-Impex[1] |

| Storage Temperature | 0-8°C | Chem-Impex[1] |

| InChI Key | Not available for the exact isomer | |

| Canonical SMILES | Not available for the exact isomer | |

| Purity | Typically ≥95% | Chem-Impex[1] |

Synthesis Methodology: A General Approach

The synthesis of aryl hydrazines, such as (3-Bromo-2-methylphenyl)hydrazine, is most commonly achieved through a two-step process starting from the corresponding aniline derivative. This process involves diazotization followed by a reduction of the resulting diazonium salt. A general procedure, adapted from established methods for similar compounds, is outlined below.[2]

Step 1: Diazotization of 3-Bromo-2-methylaniline

-

In a suitable reaction vessel, dissolve 3-Bromo-2-methylaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

The completion of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature.

-

The resulting hydrazine is then isolated by extraction and purified by distillation or crystallization, often after conversion to its more stable hydrochloride salt.

Caption: General synthesis workflow for aryl hydrazines.

Application in Organic Synthesis: Synthesis of Phenylhydrazones

A primary application of (3-Bromo-2-methylphenyl)hydrazine in drug discovery is its use in the synthesis of phenylhydrazones. Hydrazones are a class of organic compounds with the structure R₁R₂C=NNHR₃ and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3] The synthesis is a straightforward condensation reaction.

Experimental Protocol: Synthesis of a (3-Bromo-2-methylphenyl)hydrazone Derivative

-

Dissolution: Dissolve one equivalent of (3-Bromo-2-methylphenyl)hydrazine in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl: To this solution, add one equivalent of the desired aldehyde or ketone.

-

Catalysis: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few minutes to several hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of phenylhydrazones.

Quality Control and Analytical Methods

Ensuring the purity and identity of (3-Bromo-2-methylphenyl)hydrazine is paramount for its use in research and development. Several analytical techniques are commonly employed for the quality control of hydrazine derivatives.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant.[4]

-

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used for both qualitative and quantitative analysis, providing information about the compound's identity and purity.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the starting material and its reaction products.

-

Spectrophotometry: UV-Vis spectrophotometry can also be used for the quantitative determination of hydrazine derivatives.[5]

Safety and Handling

(3-Bromo-2-methylphenyl)hydrazine, like many hydrazine derivatives, is a hazardous chemical and must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) should always be consulted before use.[6][7][8]

-

Toxicity: Hydrazines are generally toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Some are also suspected carcinogens.

-

Corrosivity: Many hydrazine salts are corrosive and can cause severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

References

-

Chem Service. SAFETY DATA SHEET. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

ATSDR. Analytical Methods. [Link]

-

Endotherm. N-(3-Bromo-phenyl)-N-methyl-hydrazine. [Link]

- Google Patents.

-

ZORA. Preparation of 3-Bromo-1,2,4,5-tetrazine. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

-

MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives.... [Link]

-

ResearchGate. (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. [Link]

-

ResearchGate. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives.... [Link]

-

ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

-

SCIRP. Developed New Procedure for Low Concentrations of Hydrazine Determination by Spectrophotometry.... [Link]

-

PubChem. (3-Bromophenyl)hydrazine. [Link]

-

PubChemLite. (3-bromo-5-methylphenyl)hydrazine hydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Developed New Procedure for Low Concentrations of Hydrazine Determination by Spectrophotometry: Hydrazine-Potassium Permanganate System [scirp.org]

- 6. fishersci.com [fishersci.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Difference between (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine

An In-depth Technical Guide to the Core Differences Between (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of two closely related, yet distinct, chemical isomers: (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine. As crucial building blocks in synthetic organic chemistry, particularly in the synthesis of indole scaffolds for pharmaceuticals and functional materials, a comprehensive understanding of their subtle structural differences and the resulting impact on their reactivity is paramount for researchers, scientists, and drug development professionals. This document will delve into their synthesis, characterization, and, most critically, their differential behavior in the Fischer indole synthesis, grounded in the principles of steric and electronic effects.

Structural and Physicochemical Properties: A Comparative Overview

The fundamental difference between these two isomers lies in the substitution pattern of the bromo and methyl groups on the phenylhydrazine core. This seemingly minor positional variance has significant implications for their chemical behavior and synthetic utility.

-

(3-Bromo-2-methylphenyl)hydrazine: Features a methyl group at the ortho position and a bromine atom at the meta position relative to the hydrazine moiety. The proximity of the ortho-methyl group to the hydrazine functional group is a key structural feature influencing its reactivity.

-

(4-Bromo-3-methylphenyl)hydrazine: In this isomer, the methyl group is at the meta position, and the bromine atom is at the para position. This arrangement presents a different steric and electronic environment around the reactive hydrazine group.

A summary of their core properties is presented below:

| Property | (3-Bromo-2-methylphenyl)hydrazine | (4-Bromo-3-methylphenyl)hydrazine |

| Chemical Structure | ||

| CAS Number | 459817-67-5[1] (for the free base); 1666138-49-3 (for the HCl salt) | 90284-70-1[2] (for the free base); 112626-91-2 (for the HCl salt)[3][4] |

| Molecular Formula | C₇H₉BrN₂ | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol [4] | 201.07 g/mol [2][4] |

| Appearance | Data not consistently available; likely a solid or oil. | Colorless to yellow liquid[4] |

Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing substituted phenylhydrazines is a two-step process starting from the corresponding substituted aniline. This involves diazotization followed by reduction. The choice of starting material, either 3-bromo-2-methylaniline or 4-bromo-3-methylaniline, dictates the final product.

Experimental Protocol: General Synthesis of Substituted Phenylhydrazines

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Diazotization of the Substituted Aniline

-

To a stirred solution of concentrated hydrochloric acid and water, cool the mixture to 0-5 °C using an ice-salt bath.

-

Add the substituted aniline (e.g., 3-bromo-2-methylaniline or 4-bromo-3-methylaniline) to the cold acid solution.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C.[5] The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture at this temperature for an additional 30-60 minutes to ensure complete diazotization.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a suitable reducing agent. A common choice is sodium sulfite or stannous chloride in concentrated hydrochloric acid.

-

Cool the reducing solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

The product, often the hydrochloride salt of the phenylhydrazine, may precipitate.[6] It can be isolated by filtration.

-

To obtain the free base, the hydrochloride salt is treated with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude phenylhydrazine, which can be further purified by distillation or crystallization.

Caption: General workflow for the synthesis of substituted phenylhydrazines.

Spectroscopic Characterization: A Comparative Analysis

While both isomers share the same molecular formula and mass, their spectroscopic data will exhibit distinct patterns due to the different electronic environments of the protons and carbon atoms.

-

¹H NMR Spectroscopy:

-

(3-Bromo-2-methylphenyl)hydrazine: The aromatic region will show three distinct signals, likely two doublets and a triplet, corresponding to the three protons on the phenyl ring. The methyl protons will appear as a singlet around 2.2-2.4 ppm. The N-H protons of the hydrazine group will appear as two separate broad signals.

-

(4-Bromo-3-methylphenyl)hydrazine: This isomer will also show three signals in the aromatic region, but with different coupling patterns and chemical shifts. We would expect a doublet, a doublet of doublets, and a singlet (or a very narrowly split doublet). The methyl protons will appear as a singlet, likely in a similar region to its isomer.

-

-

¹³C NMR Spectroscopy:

-

Both isomers will show 7 distinct signals. The chemical shifts of the aromatic carbons will be influenced by the inductive (-I) and hyperconjugative effects of the methyl group and the strong inductive (-I) and moderate resonance (+M) effects of the bromine atom. The carbon attached to the bromine will be significantly shifted. The relative positions of the signals will be the primary distinguishing feature.

-

-

IR Spectroscopy:

-

Both compounds will show characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic and methyl groups will appear around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers.

-

Reactivity in Fischer Indole Synthesis: A Case Study in Regioselectivity

The Fischer indole synthesis is a powerful reaction for creating the indole nucleus from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[7][8] The mechanism involves the formation of a phenylhydrazone, followed by tautomerization and a-sigmatropic rearrangement.[7][9] The regiochemical outcome of this reaction is highly dependent on the substitution pattern of the phenylhydrazine, making it a key area where the differences between our two isomers become critically important.

Caption: Key steps in the Fischer indole synthesis mechanism.

Analysis of (3-Bromo-2-methylphenyl)hydrazine

When this isomer reacts with an unsymmetrical ketone like methyl ethyl ketone, the crucial-sigmatropic rearrangement can theoretically proceed towards two different ortho positions of the aniline nitrogen: C2 (blocked by the methyl group) and C6.

-

Cyclization towards C2: This pathway is severely disfavored due to the significant steric hindrance imposed by the ortho-methyl group.[10] The bulky groups would clash during the formation of the transition state for the C-C bond formation.

-

Cyclization towards C6: This is the overwhelmingly favored pathway. The reaction will proceed almost exclusively by forming the new C-C bond at the unsubstituted C6 position.

This high degree of regioselectivity makes (3-Bromo-2-methylphenyl)hydrazine a valuable precursor for the synthesis of specifically substituted indoles, such as 4-bromo-7-methylindoles.

Analysis of (4-Bromo-3-methylphenyl)hydrazine

For this isomer, the two ortho positions relative to the aniline nitrogen are C2 and C6.

-

Cyclization towards C2: This position is adjacent to the meta-methyl group. While not as sterically demanding as an ortho-substituent, the methyl group can still exert some steric influence.

-

Cyclization towards C6: This position is adjacent to the hydrogen at C5.

In this case, a mixture of two regioisomeric indoles is often possible: a 5-bromo-6-methylindole (from C2 cyclization) and a 7-bromo-6-methylindole (from C6 cyclization). The ratio of these products will depend on a delicate balance of steric and electronic factors, as well as the specific reaction conditions and the nature of the carbonyl partner.[11] Generally, electron-donating groups (like methyl) on the ring accelerate the reaction.[12]

Caption: Regiochemical outcomes in the Fischer indole synthesis.

Applications in Drug Discovery and Organic Synthesis

Both (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine serve as valuable intermediates in the synthesis of bioactive molecules.[2][4] The resulting substituted indoles and their derivatives are core structures in many pharmaceuticals. The bromine atom provides a convenient handle for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures.[13]

The predictable regioselectivity of the Fischer indole synthesis with the (3-Bromo-2-methylphenyl)hydrazine isomer makes it particularly useful when a single, well-defined indole product is required. In contrast, the potential for forming mixtures with the (4-Bromo-3-methylphenyl)hydrazine isomer might be exploited in combinatorial chemistry approaches or when separation of the resulting isomers is feasible. These compounds and their derivatives are utilized in research targeting cancer, inflammation, and infectious diseases.[4][13]

Conclusion

The core difference between (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine—the positional arrangement of their methyl and bromo substituents—has profound consequences for their chemical reactivity. The most significant distinction is observed in the Fischer indole synthesis, where the ortho-methyl group in (3-Bromo-2-methylphenyl)hydrazine acts as a powerful directing group, enforcing high regioselectivity due to steric hindrance. Conversely, (4-Bromo-3-methylphenyl)hydrazine often yields a mixture of regioisomeric indoles. This understanding is crucial for synthetic chemists to select the appropriate precursor to achieve the desired target molecule with optimal efficiency and selectivity, ultimately impacting the fields of medicinal chemistry and materials science.

References

-

LookChem. (4-BROMO-3-METHYL-PHENYL)-HYDRAZINE. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

- Tanaka, K. et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society.

-

Colacino, E. et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]

- Salunke, V. R., & Baseer, M. A. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions.

-

Cambridge University Press. Fischer Indole Synthesis. [Link]

-

Shanghai Kehua Bio-engineering Co., Ltd. (3-Bromo-2-methylphenyl)hydrazine. [Link]

- Mosslemin, M. H. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecular Chemistry.

-

PubChem. (3-Bromophenyl)hydrazine. [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

-

PubChemLite. (4-bromo-3,5-dimethylphenyl)hydrazine. [Link]

-

Chemistry LibreTexts. 19.7: An Explanation of Substituent Effects. [Link]

-

Swarthmore College. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. [Link]

-

Organic Syntheses. Procedure for the preparation of phenylhydrazine. [Link]

- Chimichi, S. et al. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

-

ZORA. Preparation of 3-Bromo-1,2,4,5-tetrazine. [Link]

- Google Patents.

-

Chemistry Steps. Ortho, Para, Meta Directors in EAS. [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

-

PubChemLite. (3-bromo-5-methylphenyl)hydrazine hydrochloride. [Link]

Sources

- 1. 产品详-上海珂华生物有限公司 [coolpharm.com.cn]

- 2. lookchem.com [lookchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

(3-Bromo-2-methylphenyl)hydrazine PubChem CID and SMILES code

Title: Technical Guide: Structural Utility and Synthetic Pathways of (3-Bromo-2-methylphenyl)hydrazine

Executive Summary

(3-Bromo-2-methylphenyl)hydrazine is a highly specialized arylhydrazine building block critical for the construction of functionalized heterocycles. Identified by the PubChem CID 117929463[1], this compound is uniquely characterized by its ortho-methyl and meta-bromo substituents relative to the hydrazine moiety. For drug development professionals and synthetic chemists, this specific substitution pattern provides a sterically and electronically controlled scaffold, making it an invaluable precursor for synthesizing complex, multi-ring active pharmaceutical ingredients (APIs), particularly indoles and pyrazoles.

Structural Chemistry and Molecular Identifiers

Understanding the exact regiochemistry of (3-Bromo-2-methylphenyl)hydrazine is essential for predicting its reactivity and preventing unwanted side products during complex syntheses.

Table 1: Key Chemical Properties & Identifiers

| Property | Value |

| PubChem CID | 117929463 |

| SMILES Code | CC1=C(Br)C=CC=C1NN |

| Molecular Formula | C7H9BrN2 |

| Monoisotopic Mass | 199.9949 Da |

| InChIKey | UGYOLUQSSXGFRU-UHFFFAOYSA-N |

| Common Salt Form | Hydrochloride (CAS: 1666138-49-3) |

Causality of the Structure: The methyl group at position 2 (ortho to the hydrazine) acts as a critical steric blocking group. During cyclization reactions, this forces the reaction to proceed exclusively at the unsubstituted position 6, ensuring absolute regioselectivity[2]. Meanwhile, the bromine at position 3 remains intact during these cyclizations, providing a robust synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Mechanistic Role in Synthesis (The "Why" and "How")

The most prominent application of (3-Bromo-2-methylphenyl)hydrazine is in the Fischer Indole Synthesis [2].

When reacted with a ketone, the free base forms an arylhydrazone intermediate. Under acidic conditions, this intermediate undergoes a [3,3]-sigmatropic rearrangement. Because the ortho-position (C2) is blocked by the methyl group, the rearrangement is directed entirely to the C6 position of the phenyl ring. Following cyclization and the elimination of ammonia, the product formed is a 6-bromo-7-methyl-1H-indole derivative (such as CID 24729281, CAS 1000343-89-4)[3]. This predictable regiocontrol is exactly why researchers select this specific hydrazine over less substituted analogs when designing target scaffolds.

Experimental Workflows and Protocols

Because the compound is typically sourced as a hydrochloride salt (CAS 1666138-49-3) to prevent auto-oxidation, it must be converted to its free base before condensation[1].

Protocol 1: Preparation of the Hydrazine Free Base (Self-Validating)

-

Dissolution: Suspend 1.0 eq of (3-Bromo-2-methylphenyl)hydrazine hydrochloride in dichloromethane (DCM) (10 mL/mmol).

-

Alkalinization: Slowly add an equal volume of 1M NaOH (aq) under vigorous stirring at 0°C. Causality: The low temperature prevents the oxidative degradation of the sensitive free hydrazine into diazonium species.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM to ensure complete recovery.

-

Validation & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure. Self-Validation: The resulting free base should present as a pale oil or solid. Use immediately for the next step to prevent atmospheric degradation.

Protocol 2: Regioselective Fischer Indole Synthesis

-

Hydrazone Formation: Dissolve the freshly prepared free base (1.0 eq) and the target ketone (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid and reflux for 2 hours[2].

-

Solvent Removal: Concentrate the mixture to dryness to isolate the crude arylhydrazone.

-

[3,3]-Sigmatropic Rearrangement: Dissolve the hydrazone in polyphosphoric acid (PPA) or a Lewis acid catalyst solution (e.g., ZnCl2 in toluene). Heat to 90-110°C for 4-6 hours. Causality: The acid catalyst protonates the enamine tautomer, weakening the N-N bond and driving the critical C-C bond formation at the unsubstituted C6 position.

-

Workup: Quench the reaction by pouring it over crushed ice. Neutralize carefully with saturated NaHCO3 and extract with ethyl acetate.

-

Purification: Purify the resulting 6-bromo-7-methylindole scaffold via silica gel flash chromatography.

Visualization of Pathways

Caption: Divergent synthetic utility of (3-Bromo-2-methylphenyl)hydrazine into target scaffolds.

Caption: Step-by-step experimental workflow from HCl salt to functionalized indole.

Analytical Characterization

To validate the integrity of the synthesized (3-Bromo-2-methylphenyl)hydrazine or its downstream products, the following analytical benchmarks must be met:

-

Mass Spectrometry (LC-MS): The theoretical monoisotopic mass is 199.9949 Da[1]. In positive ESI mode, expect an [M+H]+ peak at approximately m/z 201.00. The characteristic 1:1 isotopic pattern of bromine (79Br and 81Br) will be clearly visible as a doublet at m/z 201 and 203.

-

1H NMR (DMSO-d6): The aromatic region will display a characteristic coupling pattern depending on the exact electronic environment, while the ortho-methyl group will appear as a sharp singlet around 2.2–2.4 ppm. The hydrazine protons (-NH-NH2) typically appear as broad singlets that will disappear upon D2O exchange, validating the presence of the free amine functional groups.

References

-

PubChem Compound Summary for CID 117929463, (3-Bromo-2-methylphenyl)hydrazine Source: National Center for Biotechnology Information (NCBI) / PubChemLite URL:[Link]

-

PubChem Compound Summary for CID 24729281, 6-Bromo-7-methyl-1H-indole Source: National Center for Biotechnology Information (NCBI) / PubChemLite URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 6-Bromo-7-methylindoles via Fischer Cyclization

Abstract

This technical guide details the regioselective synthesis of 6-bromo-7-methylindole scaffolds using (3-Bromo-2-methylphenyl)hydrazine as the key building block. Designed for medicinal chemists and process development scientists, this note addresses the specific regiochemical constraints imposed by the ortho-methyl and meta-bromo substituents. We provide a validated protocol using Brønsted acid catalysis, mechanistic insights into the exclusive C6-cyclization pathway, and critical safety guidelines for handling halogenated aryl hydrazines.

Introduction & Strategic Value

The indole heterocycle is a "privileged structure" in drug discovery, serving as the core for triptans, NSAIDs (e.g., Indomethacin), and numerous oncology candidates. The 6-bromo-7-methylindole motif is particularly valuable because:

-

Orthogonal Functionalization: The C6-Bromine provides a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) late in the synthetic sequence.

-

Steric Conformation: The C7-Methyl group introduces localized steric bulk, often restricting rotation in biaryl systems or influencing binding pocket selectivity.

Using (3-Bromo-2-methylphenyl)hydrazine allows for the direct, de novo construction of this polysubstituted core, avoiding difficult electrophilic halogenations of pre-formed indoles which often suffer from poor regioselectivity.

Mechanistic Insight & Regioselectivity

The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone (formed from the hydrazine and a ketone/aldehyde). Success depends on the [3,3]-sigmatropic rearrangement, which requires an available ortho proton on the aromatic ring.

Regiochemical Analysis

The starting material, (3-Bromo-2-methylphenyl)hydrazine, presents an asymmetrical aromatic ring with two ortho positions relative to the hydrazine moiety:

-

Position C2 (Ortho-1): Occupied by a Methyl group.

-

Position C6 (Ortho-2): Unsubstituted (Hydrogen).

Because the [3,3]-sigmatropic shift requires the formation of a C-C bond at an ortho position followed by re-aromatization, cyclization at C2 is blocked . The reaction is forced to proceed exclusively at C6 .

Atom Mapping to Product

This regiochemical lock ensures a single isomer product.

-

Phenyl C1 (Hydrazine)

Indole C7a (Bridgehead) -

Phenyl C2 (Methyl)

Indole C7 -

Phenyl C3 (Bromo)

Indole C6 -

Phenyl C6 (Cyclization)

Indole C3a (Bridgehead)

Result: The synthesis yields 6-Bromo-7-methylindoles exclusively.

Reaction Pathway Diagram

Caption: Mechanistic flow of the Fischer Indole Synthesis highlighting the exclusive C6-cyclization pathway due to the C2-methyl block.

Experimental Design Parameters

Catalyst Selection

For electron-deficient or sterically crowded hydrazines (like the brominated species here), the choice of acid is critical.

| Catalyst System | Pros | Cons | Recommendation |

| 4% H₂SO₄ in EtOH | Mild, homogenous, easy workup. | May be too slow for deactivated ketones. | Primary Choice |

| ZnCl₂ / AcOH | Stronger activation, good for difficult substrates. | Requires rigorous extraction of Zinc salts. | Secondary Choice |

| Polyphosphoric Acid (PPA) | Solvent-free, high temp, forces cyclization. | Viscous, difficult to stir/quench. | Last Resort |

Ketone Selection (R1-C(=O)-CH2-R2)

The nature of the ketone determines the substituents at Indole C2 and C3.

-

Cyclohexanone: Yields 6-bromo-7-methyl-1,2,3,4-tetrahydrocarbazole.

-

Ethyl Methyl Ketone: Yields a mixture of 2,3-dimethylindole derivatives (regioselectivity depends on enolization preference).

-

Pyruvate Esters: Yields Indole-2-carboxylates (useful for further derivatization).

Detailed Protocol

Target Synthesis: General preparation of a 2,3-disubstituted-6-bromo-7-methylindole. Scale: 10 mmol basis.

Reagents[1][2][3][4]

-

(3-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS: Verify vendor availability, typically prepared from 3-bromo-2-methylaniline via diazotization/reduction).

-

Ketone (e.g., Cyclohexanone, 1.0 equiv).

-

Ethanol (Absolute, 20 mL).

-

Sulfuric Acid (conc. H₂SO₄, 0.5 mL).

-

Saturated NaHCO₃ solution.

Step-by-Step Procedure

-

Hydrazone Formation (In Situ):

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend (3-Bromo-2-methylphenyl)hydrazine hydrochloride (2.37 g, 10 mmol) in Ethanol (20 mL).

-

Add the Ketone (10 mmol) in one portion.

-

Stir at room temperature for 15 minutes. The suspension may clear as the hydrazone forms.

-

-

Cyclization:

-

Cautiously add conc. H₂SO₄ (0.5 mL) dropwise. Exotherm expected.

-

Heat the reaction mixture to Reflux (approx. 80°C) .

-

Monitor by TLC (Silica, 20% EtOAc/Hexane). The hydrazine spot (polar, stains with ninhydrin) should disappear, and a fluorescent indole spot should appear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The crude indole often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms:[8][9] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO₃ (to neutralize acid) and Brine . Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Water or Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Workflow Diagram

Caption: Operational workflow for the acid-catalyzed Fischer indole synthesis.

Characterization & Data Analysis

Expected Analytical Data

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Indole NH: Broad singlet, typically

8.0–10.0 ppm (exchangeable with D₂O). -

Aromatic Protons: Two doublets (AB system) for H4 and H5 if the ring is otherwise unsubstituted.

-

H4 (Ortho to Br):

7.1–7.3 ppm. -

H5 (Meta to Br):

6.8–7.0 ppm.

-

-

C7-Methyl: Singlet,

2.4–2.6 ppm.

-

-

¹³C NMR:

-

Distinct signals for C-Br (

115 ppm) and C-Me (

-

-

Mass Spectrometry (ESI/EI):

-

Characteristic M+ and M+2 peaks of equal intensity (1:1 ratio) confirming the presence of one Bromine atom.

-

Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield / Black Tar | Polymerization or oxidation. | Perform reaction under Nitrogen atmosphere. Reduce reflux time. |

| No Reaction | Acid too weak or ketone steric bulk. | Switch to ZnCl₂ in Acetic Acid or reflux in Toluene with p-TsOH (Dean-Stark trap). |

| Starting Material Remains | Incomplete hydrazone formation.[10] | Ensure hydrazine is free base or neutralize HCl salt slightly with NaOAc if reaction is sluggish. |

Safety & Handling

-

Hydrazine Toxicity: Aryl hydrazines are potential carcinogens and skin sensitizers. Handle exclusively in a fume hood with double nitrile gloves.

-

Ammonia Release: The reaction generates NH₃ gas. Ensure adequate ventilation.

-

Acid Hazards: Concentrated H₂SO₄ is corrosive. Add slowly to avoid splashing (exothermic).

References

-

Fischer Indole Synthesis Overview

-

Regioselectivity in Fischer Synthesis

-

Synthesis of 7-Methylindoles (Analogous Mapping)

-

Synthesis of New 3H-Indole Derivatives. MDPI, Molbank 2010. Link

-

-

Commercial Availability & Data (6-Bromo-7-methylindole)

-

Sigma-Aldrich Product Entry: 6-Bromo-7-methylindole. Link

-

Sources

- 1. Preparation method of 3-bromohydrazinobenzene hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 6. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 10. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Bromo-7-methylindole: A Detailed Protocol via Fischer Indolization from Hydrazine Precursors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Specifically, substituted indoles such as 6-bromo-7-methylindole serve as critical building blocks in the development of novel therapeutic agents.[3][4] This application note provides a comprehensive guide to the synthesis of 6-bromo-7-methylindole, leveraging the classical yet robust Fischer indole synthesis.[5][6][7] We present a detailed, two-part protocol beginning with the preparation of the key intermediate, (2-bromo-3-methylphenyl)hydrazine, from its corresponding aniline, followed by its acid-catalyzed cyclization to the target indole. This guide emphasizes the mechanistic rationale behind procedural choices, offers step-by-step experimental instructions, and includes purification and characterization guidelines to ensure a self-validating and reproducible workflow.

Introduction and Core Principles

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[5][8] The reaction facilitates the cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone, under acidic conditions.[5][9] The choice of catalyst is critical and can range from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[5][8]

The synthesis of 6-bromo-7-methylindole via this method is predicated on a carefully chosen starting material, (2-bromo-3-methylphenyl)hydrazine. The substitution pattern on this precursor is crucial for directing the regiochemical outcome of the cyclization. The ortho-methyl group sterically and electronically guides the ring closure to exclusively form the 7-methylindole isomer, while the bromine atom at the adjacent position remains intact, yielding the desired 6-bromo-7-methylindole product.[10]

Mechanistic Pathway of Fischer Indolization

The reaction proceeds through a well-established cascade of transformations, which is critical for understanding reaction parameters and potential side products.[5]

-

Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound (in this protocol, an acetaldehyde equivalent) to form a phenylhydrazone intermediate.[9]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[5]

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key electrocyclic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond. This step is irreversible and dictates the final substitution pattern of the indole.

-

Cyclization & Aromatization: The resulting diimine intermediate rearomatizes and subsequently undergoes an intramolecular attack by the aniline nitrogen to form the five-membered ring.

-

Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia is eliminated, leading to the formation of the energetically favorable aromatic indole ring.[5]

Below is a visualization of the overall synthetic strategy.

Diagram 1: Overall workflow for the synthesis of 6-bromo-7-methylindole.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Hydrazine derivatives are potential carcinogens and should be handled with extreme care. Concentrated acids are corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of (2-Bromo-3-methylphenyl)hydrazine Hydrochloride

This protocol is adapted from established methods for converting anilines to their corresponding hydrazines via a diazonium salt intermediate.[11][12][13]

Materials:

-

2-Bromo-3-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-bromo-3-methylaniline (10.0 g, 53.8 mmol).

-

Carefully add concentrated HCl (25 mL) while stirring. Add 25 mL of water to the mixture.

-

Cool the resulting slurry to 0°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (4.1 g, 59.1 mmol) in 15 mL of water. Add this solution dropwise to the aniline slurry, ensuring the temperature is maintained between 0-5°C.

-

Stir the mixture for an additional 30 minutes at 0°C after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

-

-

Reduction:

-

In a separate 500 mL beaker, prepare a solution of tin(II) chloride dihydrate (36.4 g, 161.2 mmol) in concentrated HCl (35 mL).

-

Cool this solution to 0°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The temperature should be kept below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with a small amount of cold water.

-

Dry the white solid under vacuum to yield (2-bromo-3-methylphenyl)hydrazine hydrochloride. This crude product is typically of sufficient purity for the subsequent Fischer indole synthesis.

-

Protocol 2: Synthesis of 6-Bromo-7-methylindole

This one-pot procedure involves the in situ formation of the hydrazone followed by acid-catalyzed cyclization.[6][9] Polyphosphoric acid (PPA) is an effective catalyst and solvent for this reaction.[9]

Materials:

-

(2-Bromo-3-methylphenyl)hydrazine hydrochloride (from Protocol 1)

-

Chloroacetaldehyde dimethyl acetal

-

Polyphosphoric Acid (PPA)

-

Ice water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Place polyphosphoric acid (approx. 50 g) into a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 70°C to reduce its viscosity.

-

In a separate flask, add (2-bromo-3-methylphenyl)hydrazine hydrochloride (5.0 g, 20.2 mmol) and chloroacetaldehyde dimethyl acetal (2.7 g, 21.2 mmol). Note: The acetal hydrolyzes in the acidic medium to generate the required aldehyde.

-

Carefully add the hydrazine/acetal mixture to the warm PPA in portions with efficient stirring. An exothermic reaction will occur.

-

-

Cyclization:

-

After the addition is complete, heat the reaction mixture to 80-90°C.

-

Maintain this temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system. The disappearance of the hydrazine precursor and the appearance of a new, UV-active spot for the indole product indicates reaction completion.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to approximately 60°C.

-

Carefully pour the viscous mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will decompose the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL).[1]

-

Combine the organic extracts and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6-bromo-7-methylindole.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[14]

-

Alternatively, recrystallization from a suitable solvent system like ethanol/water or toluene/hexane can yield the pure product.[1] The pure product should be a white to off-white powder.[4]

-

Data Summary and Characterization

The following table summarizes key quantitative data and expected characterization parameters for the final product.

| Parameter | Expected Value | Notes |

| Molecular Formula | C₉H₈BrN | [4] |

| Molecular Weight | 210.07 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 110-116 °C | [4] |

| Expected Yield | 60-75% | Yields are highly dependent on reaction conditions and purification efficiency. |

| Storage | 2-8°C, protected from light | [4] |

Characterization: The identity and purity of the synthesized 6-bromo-7-methylindole should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Mechanistic Visualization

The core of this synthesis is the Fischer indolization step. The following diagram illustrates the key transformations from the hydrazone intermediate to the final indole product.

Diagram 2: Key mechanistic steps of the Fischer indole synthesis.

References

-

Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]

-

PubMed. A three-component Fischer indole synthesis. PubMed. [Link]

-

SynArchive. Fischer Indole Synthesis. SynArchive. [Link]

-

YouTube. Fischer Indole Synthesis. YouTube. [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. [Link]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. [Link]

- Patsnap. Preparation method for 2-bromophenylhydrazine.

- Google Patents. CN101148420A - Preparation method for 2-bromophenylhydrazine.

-

J&W Pharmlab. 6-Bromo-7-methyl-1H-indole. J&W Pharmlab. [Link]

- Google Patents. CN101143837A - Preparation method for p-methylphenylhydrazine.

-

eGrove. Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi. [Link]

-

MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. [Link]

- Google Patents. CN113045475A - Preparation method of 5-bromo-7-methylindole.

- Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

Sources